Lipophilicity (XLogP3) Comparison: Isopentyl vs. Isobutyl, Ethyl, and Isopropyl Analogs
The target compound (N-isopentyl) has a computed XLogP3 of 2.8, which is higher than the isobutyl analog (C₁₆H₂₀N₄O₂S; estimated XLogP3 ~2.3), the isopropyl analog (estimated ~2.0), and the ethyl analog (estimated ~1.5), reflecting the additional methylene unit in the isopentyl side chain [1]. Increased lipophilicity within the optimal LogP range (1–3) is typically associated with enhanced passive membrane permeability, a critical determinant of intracellular target engagement [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 (PubChem computed) |
| Comparator Or Baseline | N-isobutyl analog: estimated XLogP3 ~2.3 (MW 332.4); N-isopropyl analog: estimated XLogP3 ~2.0 (MW 318.4); N-ethyl analog: estimated XLogP3 ~1.5 (MW 304.37). Exact computed values for comparators not available from PubChem. |
| Quantified Difference | N-isopentyl XLogP3 exceeds shorter-chain analogs by approximately 0.5–1.3 log units |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2025.09.15); comparator values estimated from molecular formula and established LogP increment rules for methylene addition (~0.5 per CH₂) |
Why This Matters
Higher lipophilicity within the drug-like range (LogP 1–3) predicts superior membrane permeability relative to shorter-chain analogs, directly impacting intracellular bioavailability in cell-based assays.
- [1] PubChem. N-isopentyl-2-(2-(3-phenylureido)thiazol-4-yl)acetamide. CID 18567684. Computed Properties: XLogP3-AA = 2.8. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. doi:10.1517/17460441003605098. Establishes the relationship between LogP and membrane permeability for oral drug candidates. View Source
